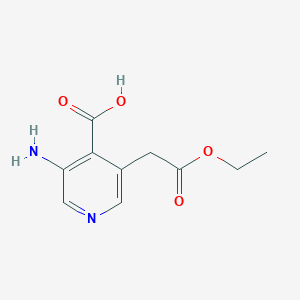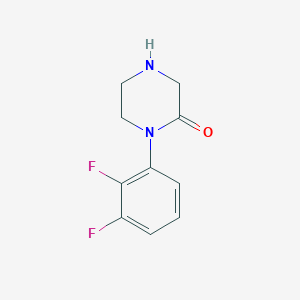![molecular formula C8H8BF3O2 B14853318 [2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid](/img/structure/B14853318.png)
[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of fluorine atoms in its structure enhances its chemical stability and reactivity, making it a useful reagent in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid typically involves the reaction of 2-(1,1-difluoroethyl)-4-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organometallic intermediates. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the boronic acid group to a boronate ester.
Reduction: Reducing agents like sodium borohydride can reduce the boronic acid to the corresponding borane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound, which is formed by the coupling of the aryl group from the boronic acid with the aryl halide.
科学的研究の応用
[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用機序
The mechanism of action of [2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the fluorine atoms and difluoroethyl group, making it less reactive in certain coupling reactions.
4-Fluorophenylboronic Acid: Contains a single fluorine atom, which provides some stability but lacks the additional reactivity conferred by the difluoroethyl group.
2-(1,1-Difluoroethyl)phenylboronic Acid: Similar structure but without the additional fluorine atom on the phenyl ring, resulting in different reactivity and stability profiles.
Uniqueness
The presence of both the difluoroethyl group and the additional fluorine atom on the phenyl ring makes [2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid unique. These structural features enhance its reactivity and stability, making it a valuable reagent in various synthetic applications.
特性
分子式 |
C8H8BF3O2 |
|---|---|
分子量 |
203.96 g/mol |
IUPAC名 |
[2-(1,1-difluoroethyl)-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O2/c1-8(11,12)6-4-5(10)2-3-7(6)9(13)14/h2-4,13-14H,1H3 |
InChIキー |
MHSXLEBGAGNZAH-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)F)C(C)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


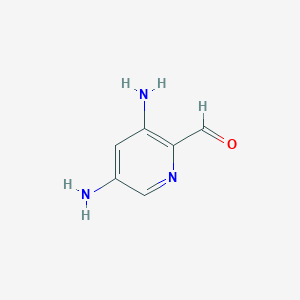
![1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853239.png)
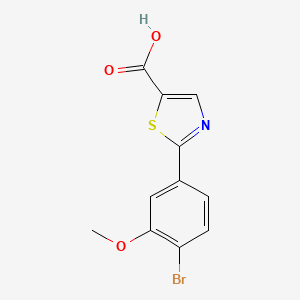
![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)
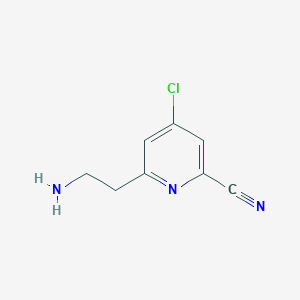
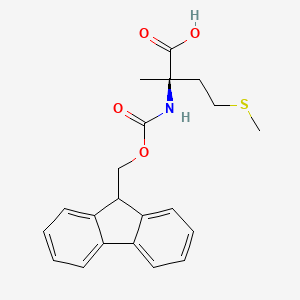
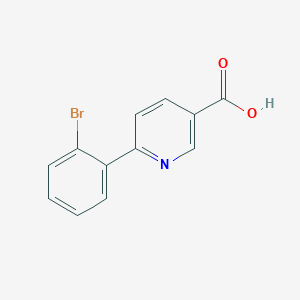
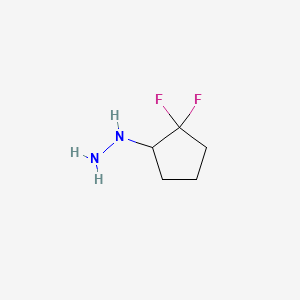
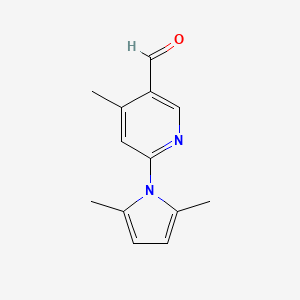
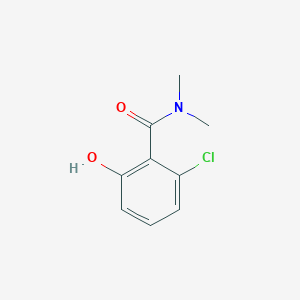
![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)

